Cas no 1220034-41-2 (N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine)

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine is a brominated pyridine derivative featuring a tert-butylamine substituent, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable tert-butyl group, which enhances steric hindrance and influences reactivity in coupling reactions, and the bromine atom at the 5-position, enabling further functionalization via cross-coupling methodologies such as Suzuki or Buchwald-Hartwig reactions. The compound’s structural features make it valuable for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules. Its purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine structure
1220034-41-2 structure
Product Name:N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine
CAS No:1220034-41-2
MF:C9H13BrN2
MW:229.116921186447
CID:1079158
PubChem ID:53410726
Update Time:2025-06-08

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine
    • 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine
    • DTXSID801256814
    • SCHEMBL12883333
    • AKOS010633291
    • 5-Bromo-N-(tert-butyl)pyridin-2-amine
    • 1220034-41-2
    • 5-bromo-N-tert-butylpyridin-2-amine
    • MDL: MFCD13562437
    • Inchi: 1S/C9H13BrN2/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3,(H,11,12)
    • InChI Key: FNLCZRYQMLOAKX-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)NC(C)(C)C

Computed Properties

  • Exact Mass: 228.02621g/mol
  • Monoisotopic Mass: 228.02621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 24.9Ų

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine Pricemore >>

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